molecular formula C8H8BrCl B2611322 1-(Bromomethyl)-3-chloro-5-methylbenzene CAS No. 62358-81-0

1-(Bromomethyl)-3-chloro-5-methylbenzene

Cat. No. B2611322
CAS RN: 62358-81-0
M. Wt: 219.51
InChI Key: CUKRIDTZJKXGKH-UHFFFAOYSA-N
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Patent
US08372873B2

Procedure details

To a solution of sodium metal (52 mg, 2.3 mmol) in ethanol was added 2-nitropropane (0.23 g, 2.4 mmole) followed by the addition of 3-chloro-5-methybenzylbromide (0.5 g, 2.3 mmol). The reaction was allowed to stir for 3 hours and the precipitate formed was filtered off. The filtrate was concentrated under reduced pressure, redissolved in diethylether and washed with 1N sodium hydroxide (twice), water, and dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified via silica gel chromatography using 10% dichloromethane and 90% petroleum ether, to give 0.15 g of 3-chloro-5-methylbenzaldehyde. 1H-NMR (CDCl3): 2.46 (s, 3H) 7.43 (s, 1H) 7.56 (s, 1H) 7.68 (s, 1H), 9.92 (s, 1H).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[N+](C(C)C)([O-])=[O:3].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([CH3:17])[CH:16]=1)[CH2:12]Br>C(O)C>[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([CH3:17])[CH:16]=1)[CH:12]=[O:3] |^1:0|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
[Na]
Name
Quantity
0.23 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=C(C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in diethylether
WASH
Type
WASH
Details
washed with 1N sodium hydroxide (twice), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.